2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone
Description
1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, an indole moiety, a methoxyphenyl group, and a triazole ring
Properties
Molecular Formula |
C25H19ClN4O2S |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H19ClN4O2S/c1-32-19-12-10-18(11-13-19)30-24(21-14-27-22-5-3-2-4-20(21)22)28-29-25(30)33-15-23(31)16-6-8-17(26)9-7-16/h2-14,27H,15H2,1H3 |
InChI Key |
OUPOQYACLHTEEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone.
Attachment of the Indole Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the indole group to the triazole ring.
Introduction of the Chlorophenyl Group: This can be done through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.
Addition of the Methoxyphenyl Group: This step may involve an electrophilic aromatic substitution reaction to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and triazole moieties are known to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE include:
1-(4-CHLOROPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE: Similar structure with a hydroxyl group instead of a methoxy group.
1-(4-BROMOPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
These compounds may exhibit different chemical and biological properties due to the variations in their functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
